N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide
Description
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a pyrazolopiperidine carboxamide derivative characterized by a cyclopropylmethyl substituent at the N1 position and a carboxamide group at the C3 position of the pyrazolo[4,3-c]pyridine scaffold. Key physical properties for LK01512(13e) include a melting point of 144–145°C, a yield of 62%, and HRMS confirmation ([M + Na⁺] = 406.1130) .
Properties
IUPAC Name |
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O/c16-11(13-5-7-1-2-7)10-8-6-12-4-3-9(8)14-15-10/h7,12H,1-6H2,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFPKSFQICUMFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=NNC3=C2CNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is a synthetic compound that belongs to the pyrazolo[4,3-c]pyridine class. Its unique structure includes a cyclopropylmethyl group and a carboxamide functional group, which contribute to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological targets, and relevant research findings.
Preliminary studies indicate that compounds in the pyrazolo[4,3-c]pyridine class exhibit a variety of biological activities. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in various biological pathways.
- Antimicrobial Properties : Some derivatives have demonstrated activity against ESKAPE pathogens, which are a group of bacteria known for their resistance to antibiotics .
- Antiviral Effects : Certain analogs have been reported to block viral capsid assembly and inhibit protein–protein interactions in pathogenic cells .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its pharmacological profile. Interaction studies may involve:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to specific receptors or enzymes.
- Structural Analysis : Utilizing techniques such as X-ray crystallography to determine the structural basis for its activity against targets like the CREBBP bromodomain .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with other structurally similar compounds reveals insights into its unique biological properties. The following table summarizes key features and activities of related compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| 1H-pyrazolo[4,3-c]pyridine derivatives | Heterocyclic structure | Varying substituents affecting bioactivity | Antimicrobial and anticancer activity |
| 4-(substituted phenyl)-1H-pyrazoles | Pyrazole core with phenyl substitutions | Different pharmacological profiles | Antitumor effects |
| Tetrahydropyrazolopyridines | Tetrahydro framework | Diverse biological activities | Inhibition of specific kinases |
Case Study 1: Antimicrobial Activity
Research has shown that certain derivatives of pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, studies indicated that this compound demonstrated an MIC (minimum inhibitory concentration) against Mycobacterium tuberculosis at a concentration of 26.7 mM . This suggests potential therapeutic applications in treating resistant bacterial infections.
Case Study 2: Antiviral Properties
Another study highlighted the antiviral activity of related compounds against hepatitis B virus (HBV). The inhibition of HBV capsid assembly was observed in vitro for several analogs within the pyrazolo[4,3-c]pyridine class. This positions this compound as a candidate for further antiviral drug development .
Case Study 3: Cancer Research
In cancer research contexts, compounds from the pyrazolo family have been evaluated for their effects on various human cancer cell lines. While some derivatives showed cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines in preliminary assays, further optimization is needed to enhance potency and selectivity against cancer targets .
Scientific Research Applications
Inhibition of CBP/EP300 Bromodomain
One of the primary applications of N-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide is its activity as an inhibitor of the CREBBP (CREB-binding protein) and EP300 bromodomains. These proteins are crucial in regulating gene expression and have been implicated in various cancers and other diseases.
Case Study: Structure-Activity Relationship (SAR) Studies
Recent studies have demonstrated that this compound can effectively inhibit the CREBBP bromodomain. The co-crystal structure of the compound with the bromodomain revealed critical interactions that inform the design of more potent analogs. For instance, a derivative identified as Compound 59 exhibited an IC50 value of 0.02 μM against TR-FRET assays and showed significant antiproliferative effects in hematologic cancer cell lines . This indicates its potential as a therapeutic agent in treating cancers related to dysregulated MYC expression.
Antitumor Activity
The compound's ability to modulate MYC expression is particularly noteworthy. MYC is a well-known oncogene involved in cell proliferation and metabolism. In vivo studies have shown that the compound can reduce tumor growth in acute myeloid leukemia (AML) models by effectively targeting pathways regulated by MYC .
Potential for Treating Other Diseases
Beyond cancer treatment, there is growing interest in exploring the compound's effects on other diseases where CBP/EP300 play a role. Research suggests that inhibition of these bromodomains may also impact metabolic disorders and inflammatory diseases due to their involvement in various signaling pathways .
Table 1: Summary of Key Studies on this compound
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- N1 Substituents : The cyclopropylmethyl group in the target compound and LK01512(13e) introduces steric and electronic effects that may enhance metabolic stability compared to linear alkyl chains (e.g., propyl in 12f) .
- C3 Modifications : The carboxamide group is conserved in the target compound and Apixaban, but the latter’s 4-methoxyphenyl substituent enables anticoagulant activity via factor Xa inhibition . LK01512(13e)’s 5-nitro-2-furoyl and oxazolyl groups likely contribute to its antimicrobial properties .
- Synthetic Yields : LK01512(13e) exhibits a higher yield (62%) compared to 12f (45%) and 12g (30%), suggesting that cyclopropylmethyl substitution may improve reaction efficiency .
Antimicrobial Activity:
- Compound 2 (): A related carboxamide derivative with antitriposomal activity (nanomolar range) via inhibition of parasite protein interactions .
Antiviral Activity:
Anticoagulant Activity:
- Apixaban: A pyrazolo[3,4-c]pyridine derivative (structural isomer) used clinically to prevent stroke and venous thromboembolism by inhibiting factor Xa .
Physicochemical and Pharmacokinetic Considerations
- Bioavailability : The cyclopropylmethyl group may enhance lipophilicity and blood-brain barrier penetration compared to polar substituents like methoxyethyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
